methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Safeguard your synthetic route by procuring the exact CAS-registered methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate. Unlike close analogs (e.g., de-amino or ethyl ester variants), its unique 4-acetyl/5-amino/2-methyl ester pattern is critical for regioselective diazotization, azo-coupling, and fused heterocycle construction. Backed by a defined ≥95% purity, a distinctive ¹H NMR fingerprint, and a validated LogP (0.445), this building block minimizes reaction optimization risks and ensures regulatory compliance in cGMP environments.

Molecular Formula C8H10N2O3
Molecular Weight 182.179
CAS No. 1269824-46-5
Cat. No. B2777693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
CAS1269824-46-5
Molecular FormulaC8H10N2O3
Molecular Weight182.179
Structural Identifiers
SMILESCC(=O)C1=C(NC(=C1)C(=O)OC)N
InChIInChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3
InChIKeyGOYQEWBTMKRFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate CAS 1269824-46-5: Core Identity, Purity, and Physicochemical Baseline for Scientific Procurement


Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate (CAS 1269824-46-5) is a highly functionalized pyrrole derivative bearing a 4‑acetyl, 5‑amino, and 2‑methyl ester substitution pattern . Its molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol . Commercially available as a solid with a standard purity of ≥95% , this compound serves as a versatile building block for the synthesis of nitrogen‑containing heterocycles and pharmaceutical intermediates. Key physicochemical descriptors include a calculated LogP of 0.4446 and an acidic pKa of 9.89 [1], which inform solubility and formulation strategies. The canonical SMILES (COC(=O)c1cc(c([nH]1)N)C(=O)C) and InChI Key (GOYQEWBTMKRFJS‑UHFFFAOYSA‑N) are well‑defined [2], enabling unambiguous identification across supplier and database platforms.

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: Why Simple Substitution with Analogs Jeopardizes Reaction Reproducibility and Downstream Application Success


In pyrrole‑based chemistry, the precise positioning and identity of substituents critically dictate electronic properties, regioselectivity, and overall reactivity. Methyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate possesses a unique confluence of an electron‑withdrawing acetyl group at C4, an electron‑donating amino group at C5, and a methyl ester at C2—a pattern that enables specific tautomeric equilibria and hydrogen‑bonding networks [1]. Even minor modifications, such as exchanging the methyl ester for an ethyl ester (ethyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate), alter the lipophilicity and the leaving group ability, potentially shifting the optimal conditions for subsequent alkylations or acylations [2]. Conversely, the absence of the 5‑amino group (as in methyl 4‑acetyl‑1H‑pyrrole‑2‑carboxylate) eliminates the capacity for diazotization and azo‑coupling reactions, severely restricting the compound’s utility in the construction of fused heterocycles [3]. Therefore, substituting this compound with a close analog without quantitative validation introduces significant risk of reduced yield, unexpected byproducts, and failed synthetic campaigns, making verified procurement of the exact CAS‑registered entity a critical step in scientific planning.

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: Quantified Differentiation Versus Closest Analogs and In‑Class Alternatives


Synthetic Yield in a Validated Patent Route: A Quantified Benchmark for Process Chemists

In a multi‑step synthetic sequence disclosed in WO2011/031554 A2 (BioCryst Pharmaceuticals, Inc.), methyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate was isolated with an 87.5% yield following iron‑mediated reduction in acetic acid . This yield is explicitly documented for the exact compound and provides a quantitative benchmark that is absent for many closely related pyrrole carboxylates, such as the corresponding ethyl ester or the 5‑unsubstituted analog, where isolated yields are often not reported or fall below 80% under comparable Knorr‑type conditions [1].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Commercial Purity Specification and Batch‑to‑Batch QC Data Availability

Commercial suppliers of methyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate consistently specify a purity of ≥95% , with major vendors including Sigma‑Aldrich and Bidepharm offering batch‑specific Certificates of Analysis (CoA) that include NMR, HPLC, and/or GC data . In contrast, the ethyl ester analog is often listed without a quantified purity guarantee, and the 5‑unsubstituted derivative methyl 4‑acetyl‑1H‑pyrrole‑2‑carboxylate (CAS 40611‑82‑3) is less widely stocked, resulting in greater variability in reported purity and limited QC transparency .

Analytical Chemistry Quality Control Procurement

Physicochemical Properties (LogP, pKa) Supporting Differentiated Formulation and Separation Strategies

Computationally derived physicochemical parameters for methyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate include a LogP of 0.445 and an acidic pKa of 9.89 [1]. These values differ significantly from the ethyl ester analog, which is predicted to have a higher LogP (~1.0–1.2) due to the increased alkyl chain length [2], and from the carboxylic acid derivative (4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylic acid), which would exhibit a substantially lower LogP (<0) and a carboxylic acid pKa (~4–5) [3]. Such differences translate into distinct retention times in reversed‑phase HPLC and altered solubility profiles in aqueous‑organic solvent systems.

Medicinal Chemistry ADME Chromatography

Spectroscopic Fingerprint (¹H NMR) as an Unambiguous Identity Verification Tool

The ¹H NMR spectrum of methyl 4‑acetyl‑5‑amino‑1H‑pyrrole‑2‑carboxylate in DMSO‑d₆ exhibits distinct signals: a broad singlet at δ 10.87 (NH), a doublet at δ 7.03 (J = 2.4 Hz, aromatic CH), a broad singlet at δ 6.35 (NH₂), a singlet at δ 3.71 (OCH₃), and a singlet at δ 2.21 (COCH₃) . This fingerprint is absent from the spectra of analogs lacking the 5‑amino group or bearing a different ester moiety, providing a direct method for confirming the correct compound upon receipt.

Structural Elucidation Analytical Reference Synthetic Chemistry

methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate: High‑Confidence Application Scenarios Derived from Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Fused Nitrogen Heterocycles via Diazotization and Azo‑Coupling

The presence of both a primary amino group at C5 and an acetyl group at C4 enables sequential diazotization and intramolecular azo‑coupling to generate pyrazolo‑ or triazolo‑fused pyrroles. The well‑characterized ¹H NMR fingerprint and guaranteed ≥95% purity [1] ensure that starting material quality does not confound reaction optimization, a critical advantage over less stringently characterized analogs.

Process Chemistry: Scalable Intermediate for API Synthesis

The documented 87.5% yield from a patent‑disclosed route provides a validated starting point for process development. The intermediate LogP (0.445) [1] facilitates extraction and chromatography, while the commercial availability of batch‑specific CoA supports regulatory compliance in cGMP manufacturing environments.

Analytical Method Development: Reference Standard for HPLC and NMR Calibration

The combination of a distinct ¹H NMR spectrum and a calculated LogP of 0.445 [1] makes this compound an ideal system suitability standard for reversed‑phase HPLC methods targeting moderately polar heterocycles. Its unambiguous InChI Key and SMILES [1] enable precise database registration and cross‑instrument method transfer.

Chemical Biology: Preparation of Functional Probes and Bioconjugates

The 5‑amino group provides a reactive handle for conjugation to biotin, fluorophores, or affinity tags, while the methyl ester can be hydrolyzed to a carboxylic acid for further derivatization. The defined pKa of 9.89 [1] informs buffer selection for amide coupling reactions, minimizing side reactions that plague less well‑characterized analogs.

Technical Documentation Hub

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